2-{[(2,6-Diethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid can be synthesized through a multi-step process involving the preparation of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acid. [ [] ] The synthesis involves introducing a hydroxamic group in the side chain and alkylating the amidic nitrogen with a methyl or ethyl group, leading to enhanced potency. [ [] ] Enantiomers of these derivatives, crucial for biological activity, can be obtained through chiral synthetic routes. [ [] ]
The molecule consists of a cyclohexane ring with two carboxylic acid groups in the 1,2 positions, forming a 1,2-cyclohexanedicarboxylic acid scaffold. [ [] ] One of these carboxylic acid groups is converted into an amide, with the nitrogen of the amide linked to a 2,6-diethylphenyl group. [ [] ] The other carboxylic acid group remains unchanged. This specific configuration, particularly the R configuration at C-2 and either R or S configuration at C-1, contributes to its ACE inhibitory activity. [ [] ]
2-{[(2,6-Diethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid acts as a competitive inhibitor of ACE. [ [] ] Its structure, specifically the monoamidic residue of the 1,2-cyclohexanedicarboxylic acid, effectively mimics the acylproline moiety found in numerous ACE inhibitors. [ [] ] This structural similarity allows it to bind to the active site of ACE, preventing the enzyme from converting angiotensin I to angiotensin II, a potent vasoconstrictor. [ [] ] This inhibition leads to vasodilation and a decrease in blood pressure. Molecular modeling studies have further confirmed the binding compatibility of this compound with the ACE active site. [ [] ]
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2